molecular formula C5H6N4O2 B3027821 1H-Pyrazole-3,5-dicarboxamide CAS No. 1397683-79-2

1H-Pyrazole-3,5-dicarboxamide

Cat. No.: B3027821
CAS No.: 1397683-79-2
M. Wt: 154.13
InChI Key: ZVXTUAKXYXKULZ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,5-dicarboxamide (1H-PDA) is an organic compound belonging to the class of pyrazole derivatives. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst for the synthesis of organic compounds. 1H-PDA has been widely studied for its various properties and applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

Functionalization Reactions and Chemical Properties

  • Synthesis and Characterization : 1H-Pyrazole-3-carboxamide derivatives have been explored in various synthesis reactions. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, revealing insights into reaction mechanisms and product formations (Yıldırım et al., 2005).

Biomedical Applications

  • Anticancer Properties and DNA-Binding Interaction : Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and studied for their anticancer effects and DNA-binding interactions. These studies provide insights into the antitumor mechanisms of these compounds, with implications for cancer therapy (Lu et al., 2014).

Agricultural and Environmental Applications

  • Fungicidal and Nematocidal Activities : Pyrazole-3-carboxamide derivatives have demonstrated potential as fungicidal and insecticidal agents in agriculture. For instance, novel pyrazole-4-carboxamide derivatives were synthesized and found to have significant antifungal activities against phytopathogenic fungi, highlighting their potential use as fungicides (Zhang et al., 2023). Additionally, some compounds in this category exhibited notable nematocidal activity against specific nematodes (Zhao et al., 2017).

Analytical and Material Science

  • Spectral Characterization and Structural Analysis : Pyrazole derivatives have been characterized using various spectral techniques, contributing to a better understanding of their chemical properties. For example, studies have involved spectral characterization and X-ray crystal structure analysis of such derivatives, providing valuable information for the development of new materials and analytical methods (Kumara et al., 2018).

Mechanism of Action

Target of Action

1H-Pyrazole-3,5-dicarboxamide is a heterocyclic compound that has been found to interact with several targets. Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .

Mode of Action

It has been suggested that it may hydrolyze the second messenger camp, which is a key regulator of many important physiological processes . This interaction could lead to changes in cellular signaling and function.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research may focus on harnessing the full potentials of these compounds, including 1H-Pyrazole-3,5-dicarboxamide, in drug discovery and development .

Biochemical Analysis

Properties

IUPAC Name

1H-pyrazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXTUAKXYXKULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712270
Record name 1H-Pyrazole-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397683-79-2
Record name 1H-Pyrazole-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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